3-(Bromomethyl)-1-propyl-1h-pyrazole
Overview
Description
3-(Bromomethyl)-1-propyl-1h-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromomethyl group at the 3-position and a propyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-propyl-1h-pyrazole typically involves the bromination of 1-propyl-1h-pyrazole. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and solvents on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-propyl-1h-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of hydroxylated or carbonylated pyrazoles.
Reduction: Formation of 3-methyl-1-propyl-1h-pyrazole.
Scientific Research Applications
3-(Bromomethyl)-1-propyl-1h-pyrazole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents due to its ability to undergo various chemical modifications.
Materials Science: Utilized in the synthesis of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-propyl-1h-pyrazole largely depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various synthetic pathways. The pyrazole ring can interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, potentially influencing enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-propyl-1h-pyrazole: Similar structure with a chloromethyl group instead of a bromomethyl group.
3-(Methyl)-1-propyl-1h-pyrazole: Lacks the halogen substituent, making it less reactive towards nucleophiles.
3-(Bromomethyl)-1-methyl-1h-pyrazole: Similar structure with a methyl group at the 1-position instead of a propyl group.
Uniqueness
3-(Bromomethyl)-1-propyl-1h-pyrazole is unique due to the presence of both a bromomethyl group and a propyl group, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
3-(bromomethyl)-1-propylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-2-4-10-5-3-7(6-8)9-10/h3,5H,2,4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJPHBOEAPGJTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284650 | |
Record name | 1H-Pyrazole, 3-(bromomethyl)-1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1855907-06-0 | |
Record name | 1H-Pyrazole, 3-(bromomethyl)-1-propyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1855907-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 3-(bromomethyl)-1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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